N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
Description
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide is a structurally complex molecule featuring a benzoxazepine core fused with a sulfonamide group and an acetamide substituent. The sulfamoyl (SO₂NH) and acetamide (NHCOCH₃) groups enhance its capacity for hydrogen bonding, a critical feature for interactions with proteins or nucleic acids.
Properties
IUPAC Name |
N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-13-10-15(22-14(2)25)7-9-19(13)30(27,28)23-16-6-8-18-17(11-16)24(5)20(26)21(3,4)12-29-18/h6-11,23H,12H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDPGUGSRYMXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide (CAS Number: 921903-66-4) is a complex organic compound with potential biological activity. Its structure incorporates a sulfamoyl group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O5S |
| Molecular Weight | 431.51 g/mol |
| CAS Number | 921903-66-4 |
| Purity | Typically ≥ 95% |
This compound is hypothesized to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes linked to disease pathways.
- Cellular Uptake : The presence of lipophilic groups may enhance cellular permeability, allowing for effective intracellular action.
- Receptor Interaction : Potential interactions with various receptors involved in signaling pathways related to cancer and inflammation have been suggested.
Anticancer Activity
Research indicates that derivatives of the oxazepine structure exhibit significant anticancer properties. For instance:
- IC50 Values : A related compound demonstrated an IC50 value of 12 nM in inhibiting cancer cell proliferation via the NanoBRET assay . This suggests that this compound may also possess potent anticancer activity.
Antimicrobial Activity
Sulfamoyl-containing compounds are often explored for their antimicrobial properties. The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways.
Case Studies
Several studies have investigated the biological effects of structurally similar compounds:
- Study on Quinolinone Derivatives : A study highlighted the importance of structural modifications in enhancing the potency of quinolinone derivatives against specific cancer cell lines . The findings suggest that modifications similar to those in this compound could lead to improved therapeutic agents.
- Sulfamoyl Compounds : Research has shown that sulfamoyl phenyl acetamides exhibit a broad spectrum of biological activities including anti-inflammatory and anticancer effects . This underlines the potential utility of this compound in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining features of sulfonamides, benzoxazepines, and acetamide derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Sulfonamide-Containing Analogues
Sulfonamides are well-known for their role as antibiotics (e.g., sulfamethoxazole) and carbonic anhydrase inhibitors (e.g., acetazolamide). Key differences include:
- Target Specificity : Classical sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), whereas the benzoxazepine-sulfonamide hybrid may target broader enzyme classes due to its fused heterocyclic system.
Benzoxazepine Derivatives
Benzoxazepines are explored for kinase inhibition (e.g., mTOR/PI3K inhibitors in cancer therapy). Comparisons include:
- Ring Substituents : The 3,3,5-trimethyl and 4-oxo groups in the compound’s benzoxazepine core may reduce metabolic degradation compared to unsubstituted analogs.
- Mechanistic Flexibility : Unlike rigid kinase inhibitors, the compound’s sulfamoyl-acetamide side chain could enable dual-target engagement (e.g., enzyme inhibition and receptor modulation).
Fluoroquinolone Antibiotics
Fluoroquinolones (e.g., ciprofloxacin) share a benzo-fused heterocyclic scaffold but differ mechanistically:
- Mode of Action: Fluoroquinolones target DNA gyrase, while the sulfamoyl group in the compound suggests enzyme inhibition via substrate analog binding .
- Structural Complexity: The compound’s multi-ring system may confer resistance to bacterial efflux pumps, a common issue with simpler fluoroquinolones .
Data Table: Key Properties and Comparisons
| Property | N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide | Sulfamethoxazole | Benzoxazepine Kinase Inhibitors | Ciprofloxacin |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol | 253 g/mol | 350–500 g/mol | 331 g/mol |
| Key Functional Groups | Sulfamoyl, benzoxazepine, acetamide | Sulfonamide, isoxazole | Benzoxazepine, morpholine | Fluoroquinolone |
| Primary Target | Hypothesized: Enzymes (e.g., kinases) or bacterial DHPS | Bacterial DHPS | mTOR/PI3K kinases | DNA gyrase |
| Bioactivity (IC₅₀/EC₅₀) | Not reported (structural analogs: 10–100 nM for kinase inhibition) | ~5 μM (DHPS) | 1–50 nM (kinase inhibition) | 0.1–1 μg/mL |
| Metabolic Stability | High (methyl/oxo groups may reduce CYP450-mediated oxidation) | Moderate | Variable | Low |
Research Findings and Hypotheses
- Antimicrobial Potential: The sulfamoyl group aligns with known DHPS inhibitors, but the benzoxazepine core may expand activity against resistant strains .
- Toxicity Profile : The acetamide group may mitigate hepatotoxicity risks associated with pure sulfonamides, as seen in preclinical models of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
